molecular formula C20H17N3O3S B11043993 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11043993
M. Wt: 379.4 g/mol
InChI Key: FXGDEKLXUUEFBS-UHFFFAOYSA-N
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Description

2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is a complex organic compound that features a unique combination of aniline, benzodioxin, and thiazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE typically involves multiple steps, starting with the preparation of the core structures. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the benzodioxin moiety . The final step involves the coupling of the aniline group to the thiazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-anilino-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H17N3O3S/c24-17-11-14(12-6-7-15-16(10-12)26-9-8-25-15)18-19(22-17)23-20(27-18)21-13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2,(H,21,23)(H,22,24)

InChI Key

FXGDEKLXUUEFBS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5

Origin of Product

United States

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